molecular formula C9H20O2 B1339001 2,4-Diethyl-1,5-pentanediol CAS No. 57987-55-0

2,4-Diethyl-1,5-pentanediol

Cat. No. B1339001
CAS RN: 57987-55-0
M. Wt: 160.25 g/mol
InChI Key: OJRJDENLRJHEJO-UHFFFAOYSA-N
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Description

2,4-Diethyl-1,5-pentanediol, also known as 2,4-Diethyl-1,5-pentanediol or DEPD, is an organic compound with a variety of uses in the laboratory and in industry. It is a white, crystalline solid with a melting point of 69-71°C. DEPD is a diol, meaning it contains two hydroxyl groups, and is used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and other chemicals. DEPD is also used in research to study its biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

Polyester Resin Modification

2,4-Diethyl-1,5-pentanediol: is utilized in the synthesis of polyester resins to enhance their flexibility and hydrolytic resistance while reducing crystallinity. This modification is crucial for creating resins that can withstand harsh environmental conditions without losing their structural integrity .

Lubricating Oil Additive

This compound serves as an additive in lubricating oils. Its incorporation improves the lubricant’s performance, especially in terms of viscosity and thermal stability, which are essential properties for machinery operation .

Plasticizer for Cellulose Products and Adhesives

As a plasticizer, 2,4-Diethyl-1,5-pentanediol imparts flexibility and reduces brittleness in cellulose-based products and adhesives. This application is significant in the production of flexible plastics and stronger adhesive formulations .

Brake Fluid Additive

The diol is also an ingredient in brake fluid formulations, where it contributes to the fluid’s high boiling point and low freezing point, ensuring reliable brake system performance under various temperature conditions .

Synthesis of Resin Intermediates and Emulsifying Agents

It is involved in the preparation of polyesters that are used as emulsifying agents and resin intermediates. These polyesters play a vital role in stabilizing emulsions and enhancing the properties of resins used in various industrial applications .

Cosmetic Ingredient

In the cosmetics industry, 2,4-Diethyl-1,5-pentanediol is valued for its ability to improve the texture and stability of cosmetic products, making it a desirable ingredient in skincare and makeup formulations .

UV/EB Cure Industry

The diol can be used to synthesize 1,5-pentanediol diacrylate (PDDA) , a renewable monomer that acts as a potential replacement for hexanediol diacrylate (HDDA) in UV/EB cure formulations. This application is particularly relevant for creating environmentally friendly and sustainable materials .

properties

IUPAC Name

2,4-diethylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRJDENLRJHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886249
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57987-55-0
Record name 2,4-Diethyl-1,5-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Pentanediol, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyl-1,5-pentanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766
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Synthesis routes and methods

Procedure details

3,5-Diethyl-5,6-dihydro-2H-2-pyranol obtained in Example 3 (5 g) was put into a 100-ml autoclave together with 0.25 g of Raney nickel and 0.5 ml of water, followed by stirring at 120° C. for 5 hours at a hydrogen pressure of 30 kg/cm2. After the catalyst was filtered off from the reaction mixture, water was distilled under reduced pressure to obtain 2,4-diethyl-1,5-pentanediol quantitatively.
Name
3,5-Diethyl-5,6-dihydro-2H-2-pyranol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the role of 2,4-diethyl-1,5-pentanediol in polyurethane synthesis?

A1: 2,4-Diethyl-1,5-pentanediol acts as a chain extender diol in polyurethane synthesis [, , ]. Polyurethanes are formed by the reaction of diisocyanates and polyols. The diol reacts with diisocyanates, like IPDI (isophorone diisocyanate), contributing to the polymer chain growth and influencing the final properties of the polyurethane material.

Q2: How does the structure of 2,4-diethyl-1,5-pentanediol influence the properties of the resulting polyurethane?

A2: The presence of ethyl side groups in 2,4-diethyl-1,5-pentanediol introduces steric hindrance and flexibility into the polyurethane chain []. This can impact properties like flexibility, glass transition temperature, and hydrolysis resistance of the final polymer compared to polyurethanes synthesized with linear diols.

Q3: Can you provide an example of a specific application where 2,4-diethyl-1,5-pentanediol is used in polyurethane synthesis?

A3: One study demonstrates the use of 2,4-diethyl-1,5-pentanediol in the synthesis of polyurethane-block-polystyrene copolymers via miniemulsion polymerization []. These copolymers show promise as compatibilizers for blends of polyurethane and polystyrene, potentially improving the properties of these blends for various applications.

Q4: Are there any studies on the environmental impact of polyurethanes synthesized using 2,4-diethyl-1,5-pentanediol?

A4: The provided research focuses on the synthesis and characterization of the polyurethanes, and does not delve into their environmental impact or degradation. Further research is needed to assess the biodegradability and ecotoxicological effects of these specific polyurethanes.

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